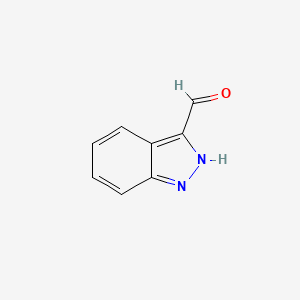

1H-Indazole-3-Carbaldehyde

Overview

Description

1H-Indazole-3-Carbaldehyde is a member of indazoles . It’s a key intermediate for the preparation of biologically active compounds and important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .

Synthesis Analysis

The synthesis of this compound involves various strategies including transition metal-catalyzed reactions . A general access to this motif is based on the nitrosation of indoles in a slightly acidic environment . These mild conditions allow the conversion of both electron-rich and electron-deficient indoles into 1H-Indazole-3-Carbaldehydes .Molecular Structure Analysis

The molecular structure of this compound has been investigated experimentally by NMR (1H-NMR and 13C-NMR in solution form), FT-Raman, FT-IR, UV-Visible and quantum chemically by DFT approach . The InChI code for this compound is 1S/C8H6N2O/c11-5-8-6-3-1-2-4-7 (6)9-10-8/h1-5H, (H,9,10) .Chemical Reactions Analysis

1H-Indazole-3-Carbaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis

The molecular weight of this compound is 146.15 g/mol . It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count . The exact mass and monoisotopic mass are 146.048012819 g/mol .Scientific Research Applications

Heterocyclic Compound Significance

Heterocyclic compounds, including indazoles, play a critical role in developing new drugs due to their diverse biological activities. Indazole derivatives, in particular, have been extensively studied for their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The wide range of biological activities offered by these compounds has led to their exploration as potential therapeutic agents in various disorders, highlighting the importance of indazoles in medicinal chemistry and drug design (Denya, Malan, & Joubert, 2018).

Advancements in Synthesis Methods

Recent developments in synthetic chemistry have provided new methodologies for constructing indazole derivatives, which are crucial for the development of novel therapeutic agents. Transition-metal-catalyzed C–H activation/annulation sequences have emerged as powerful tools for creating functionalized indazole derivatives, offering enhanced tolerance in medicinal applications and increasing functional flexibility and structural complexity. These synthetic advancements enable the efficient production of indazoles with potential pharmacological applications (Shiri, Roosta, Dehaen, & Amani, 2022).

Role in Material Science

Indazole derivatives have also found applications beyond pharmacology, including material science. For instance, triazole and related compounds have been employed in developing proton-conducting polymeric membranes for fuel cells. These materials enhance the basic characteristics of electrolyte membranes, such as film-forming ability, thermal stability, mechanical strength, and morphological stability, demonstrating the versatility of indazole-derived compounds in various scientific and industrial applications (Prozorova & Pozdnyakov, 2023).

Corrosion Inhibition

The use of 1,2,3-triazole derivatives as corrosion inhibitors for metal surfaces showcases another application area of indazole-related compounds. These derivatives, particularly 1,4-disubstituted 1,2,3-triazole derivatives, have proven effective in protecting metals and alloys from corrosion in aggressive media. This application highlights the role of indazole derivatives in industrial chemistry and material protection, further underlining their importance beyond medicinal chemistry (Hrimla, Bahsis, Laamari, Julve, & Stiriba, 2021).

Mechanism of Action

Target of Action

1H-Indazole-3-Carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules

Mode of Action

The mode of action of this compound involves its role as a precursor in the synthesis of biologically active structures . It is used in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .

Biochemical Pathways

this compound plays a significant role in the synthesis of various heterocyclic derivatives because their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily . These reactions are part of the biochemical pathways affected by this compound.

Result of Action

The result of the action of this compound is the generation of biologically active structures . These structures have a wide range of applications in medicinal chemistry, particularly in the design of kinase inhibitors .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature . For instance, increasing the reaction temperature to 80 °C has been shown to improve the yield of certain reactions involving this compound .

Safety and Hazards

1H-Indazole-3-Carbaldehyde can cause skin irritation and serious eye irritation . It is advised to avoid direct contact with the substance, ensure sufficient ventilation of the area, and not handle it in a confined space . It is also recommended to wear suitable gloves, protective clothing, and eye protection .

Future Directions

1H-Indazole-3-Carboxamide derivatives may serve as lead compounds for the development of potential and selective PAK1 inhibitors . The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years . This suggests that there is ongoing research in this field, and these compounds could have potential applications in medicinal chemistry.

properties

IUPAC Name |

2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-5-8-6-3-1-2-4-7(6)9-10-8/h1-5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOSGHMXAYBBBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40966732 | |

| Record name | 1H-Indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5235-10-9, 89939-16-2 | |

| Record name | 1H-Indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-INDAZOLE-3-CARBOXALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-Indazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

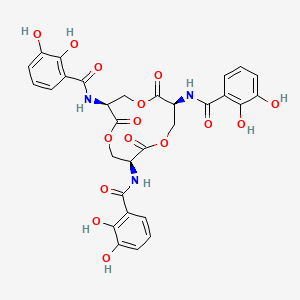

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.